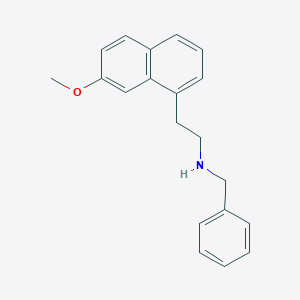

![molecular formula C18H16ClN3O4 B2799007 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 453533-60-3](/img/structure/B2799007.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

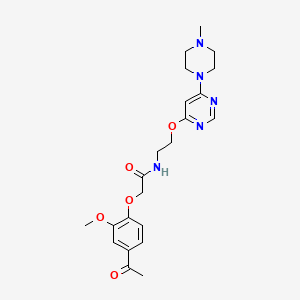

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research indicates that compounds with a triazinone core are pivotal intermediates in synthesizing diverse heterocyclic systems. For example, Youssef (2002) reported on the synthesis of new triazinoindoles through the action of hydrazino triazino indoles on α,β-unsaturated compounds, demonstrating the versatility of triazinone derivatives in organic synthesis. Similarly, El‐Badawi et al. (2002) explored the synthesis and biological evaluation of novel N,N'-bis-(1,2,4-triazin-4-yl)dicarboxylic acid amides, revealing the potential for creating biologically active molecules based on the triazine scaffold.

Biological Applications

Some derivatives of triazinone have been evaluated for their biological activities. For instance, Rayes et al. (2019) synthesized methyl 2-(4-oxobenzotriazin-3(4H)-yl) alkanoates as intermediates for preparing compounds with the benzotriazinone ring system, showing potential as antibacterial and anticancer agents. Moreover, Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid, indicating applications in material science and engineering.

Antimicrobial Activities

The antimicrobial activities of triazinone derivatives have also been a subject of interest. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing triazine moieties, which were evaluated for their antibacterial and antifungal properties. This research suggests the potential of triazine derivatives in developing new antimicrobial agents.

Mecanismo De Acción

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thus regulating its levels in the synaptic cleft.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . This dual interaction results in a mixed-type inhibition mode .

Biochemical Pathways

The compound’s action affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Result of Action

The compound’s inhibitory action on AChE and BuChE leads to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially alleviating symptoms in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . The compound inhibits BuChE via a mixed-type inhibition mode .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of cholinesterase enzymes can impact various cellular processes. Cholinesterases play a crucial role in nerve function, and their inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as cholinesterase enzymes . The compound inhibits BuChE via a mixed-type inhibition mode, indicating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-18(2,26-13-9-7-12(19)8-10-13)17(24)25-11-22-16(23)14-5-3-4-6-15(14)20-21-22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUFEUDBFOEKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2798924.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2798926.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-[(2,5-dimethylphenyl)methyl]-1H-indole](/img/structure/B2798947.png)